molecular formula C10H9ClN2 B3228948 4-Chloro-2-methylquinolin-8-amine CAS No. 127171-93-1

4-Chloro-2-methylquinolin-8-amine

Cat. No. B3228948
CAS RN: 127171-93-1
M. Wt: 192.64 g/mol
InChI Key: ZWJSOSXWPQJXFN-UHFFFAOYSA-N
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Description

“4-Chloro-2-methylquinolin-8-amine” is a chemical compound with the molecular weight of 192.65 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of “4-Chloro-2-methylquinolin-8-amine” and its analogues has been reported in various studies . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methylquinolin-8-amine” can be analyzed using various tools and databases such as ChemSpider and MolView . These tools allow you to search by structure or substructure, upload a structure file, or draw using a molecule editor .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-methylquinolin-8-amine” have been studied in the context of medicinal chemistry . The most frequently used reactions include amide formation, SNAr reactions, and Suzuki Miyaura coupling . These reactions are favored due to the commercial availability of reagents, high chemoselectivity, and a pressure on delivery .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-methylquinolin-8-amine” include a boiling point of 361.4±37.0 C at 760 mmHg and a melting point of 210 C . It is stored at 4C and protected from light .

Scientific Research Applications

Antidepressant and Antifungal Properties

A study by Kumar et al. (2011) reports the synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine derivatives, which displayed significant antidepressant activity in rats and also exhibited antifungal effects against various strains such as Aspergillus niger and Penicillium citrinum (Kumar et al., 2011).

Potential in Anticancer Agents

Research by Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an effective anticancer clinical candidate with high blood-brain barrier penetration, highlighting the potential of quinoline derivatives in cancer therapy (Sirisoma et al., 2009).

Synthetic Applications

Tsai et al. (2008) synthesized novel 4-amino-2-phenylquinoline derivatives via amination with amide solvents, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Tsai et al., 2008).

Antifungal and Antimicrobial Activity

A study by Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, which showed promising antifungal and antimicrobial activity against various strains, including Aspergillus niger and Staphylococcus aureus (Kumar et al., 2011).

Malaria Chemotherapy

Research by Dola et al. (2016) identified a 4-aminoquinoline derivative as a promising agent for malaria chemotherapy, particularly effective against chloroquine-resistant malaria parasites (Dola et al., 2016).

properties

IUPAC Name

4-chloro-2-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJSOSXWPQJXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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